Cas no 51650-59-0 (Murrangatin diacetate)

Murrangatin diacetate structure
Productnaam:Murrangatin diacetate
Murrangatin diacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- Murrangatin diacetate
- (3R,4R)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methyl-1-butene-3,4 -diyl diacetate
- [ "" ]
- 2H-1-Benzopyran-2-one, 8-[1,2-bis(acetyloxy)-3-methyl-3-butenyl]-7-methoxy-, (R*,S*)-(+)-; rel-(+)-8-[(1R,2S)-1,2-Bis(acetyloxy)-3-methyl-3-buten-1-yl]-7-methoxy-2H-1-benzopyran-2-one
- NSC-684437
- [2-acetoxy-1-(7-methoxy-2-oxo-chromen-8-yl)-3-methyl-but-3-enyl] acetate
- NSC684437
- 51650-59-0
- [2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate
- 2-(Acetyloxy)-1-(7-methoxy-2-oxo-2H-chromen-8-yl)-3-methyl-3-butenyl acetate
- [(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate
- 1-(acetyloxy)-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-en-2-yl acetate
-
- Inchi: InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3/t17-,19-/m1/s1
- InChI-sleutel: UXEHZTFFWWQEAU-IEBWSBKVSA-N
- LACHT: CC(=C)[C@H]([C@@H](c1c(ccc2c1oc(=O)cc2)OC)OC(=O)C)OC(=O)C
Berekende eigenschappen
- Exacte massa: 360.12090297g/mol
- Monoisotopische massa: 360.12090297g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 8
- Complexiteit: 609
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 88.1Ų
- XLogP3: 2.8
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 494.8±45.0 °C at 760 mmHg
- Vlampunt: 216.8±28.8 °C
- PSA: 92.04000
- LogboekP: 2.91360
- Dampfdruk: 0.0±1.3 mmHg at 25°C
Murrangatin diacetate Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Murrangatin diacetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4593-1 mL * 10 mM (in DMSO) |
Murrangatin diacetate |
51650-59-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
A2B Chem LLC | AG28340-5mg |
Murrangatin diacetate |
51650-59-0 | 97.0% | 5mg |
$494.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72030-5mg |
(3R,4R)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methyl-1-butene-3,4 -diyl diacetate |
51650-59-0 | 5mg |
¥4000.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4593-5 mg |
Murrangatin diacetate |
51650-59-0 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4593-1 mg |
Murrangatin diacetate |
51650-59-0 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4593-1 ml * 10 mm |
Murrangatin diacetate |
51650-59-0 | 1 ml * 10 mm |
¥ 2860 | 2024-07-19 | ||
TargetMol Chemicals | TN4593-5mg |
Murrangatin diacetate |
51650-59-0 | 5mg |
¥ 2760 | 2024-07-19 |
Murrangatin diacetate Gerelateerde literatuur
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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